molecular formula C10H13NaO3S B13222150 Sodium 3-(benzyloxy)propane-1-sulfinate

Sodium 3-(benzyloxy)propane-1-sulfinate

Cat. No.: B13222150
M. Wt: 236.27 g/mol
InChI Key: PIQLOFSPWRHVQY-UHFFFAOYSA-M
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Description

Sodium 3-(benzyloxy)propane-1-sulfinate is an organosulfur compound with the molecular formula C₁₀H₁₃NaO₃S. It is a sodium salt of a sulfinate ester and is used in various chemical reactions and applications. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(benzyloxy)propane-1-sulfinate typically involves the reaction of 3-(benzyloxy)propane-1-sulfinic acid with a sodium base. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by crystallization or precipitation. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically purified through recrystallization or other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(benzyloxy)propane-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic conditions.

Major Products Formed

    Sulfonates: Formed through oxidation.

    Thiols: Formed through reduction.

    Various Derivatives: Formed through substitution reactions.

Scientific Research Applications

Sodium 3-(benzyloxy)propane-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 3-(benzyloxy)propane-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates that facilitate the formation of carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • Sodium propane-1-sulfinate
  • Sodium 3-(benzyloxy)propane-1-sulfonate
  • Sodium 3-(benzyloxy)propane-1-thiolate

Uniqueness

Sodium 3-(benzyloxy)propane-1-sulfinate is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its benzyloxy group provides additional stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H13NaO3S

Molecular Weight

236.27 g/mol

IUPAC Name

sodium;3-phenylmethoxypropane-1-sulfinate

InChI

InChI=1S/C10H14O3S.Na/c11-14(12)8-4-7-13-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9H2,(H,11,12);/q;+1/p-1

InChI Key

PIQLOFSPWRHVQY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COCCCS(=O)[O-].[Na+]

Origin of Product

United States

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